5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as an aminopyridine derivative, characterized by the presence of cyano and amino functional groups attached to a pyridine ring. This compound holds potential for various applications, particularly in drug development and chemical research.
5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in its pyridine ring. It is specifically categorized as a pyridine derivative with multiple functional groups that enhance its reactivity and potential biological activity.
The synthesis of 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile typically involves multi-step reactions that incorporate cyanoethylation of pyridine derivatives. One common method is to start from 5-amino-2-pyridinecarbonitrile, which can be reacted with 2-bromoethyl cyanide in the presence of a base such as sodium hydride or potassium carbonate to introduce the cyanoethyl group.
The molecular formula of 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile is , indicating it contains nine carbon atoms, eight hydrogen atoms, and four nitrogen atoms. The structure features a pyridine ring substituted with both an amino group and a cyanoethyl group.
C1=CC(=C(N)C(=N)C=C1)CC#N
.5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions typical of pyridine derivatives:
These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to achieve desired yields and selectivity.
The mechanism of action for 5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile involves its interaction with biological targets, primarily through the amino group which can form hydrogen bonds with enzymes or receptors. The cyano group may also participate in electron-withdrawing effects that influence the compound's reactivity.
Research indicates that similar compounds exhibit activity against various biological targets, including enzymes involved in cancer progression or bacterial resistance mechanisms.
5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile has several scientific uses:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0